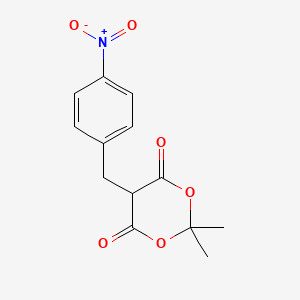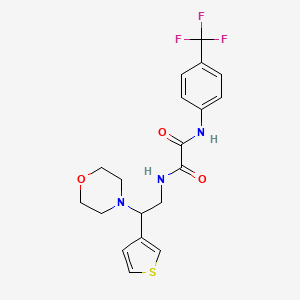![molecular formula C18H12N2O4 B2556420 8-hidroxi-3-[3-(4-metilfenil)-1,2,4-oxadiazol-5-il]-2H-cromen-2-ona CAS No. 931717-78-1](/img/structure/B2556420.png)
8-hidroxi-3-[3-(4-metilfenil)-1,2,4-oxadiazol-5-il]-2H-cromen-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring with a carbonyl group at the 2-position. Attached to this core is an 8-hydroxy group and a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromen-2-one core, followed by the introduction of the 8-hydroxy group and the 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (in the chromen-2-one core and the 4-methylphenyl group), a heterocyclic ring (in the 1,2,4-oxadiazol-5-yl group), and several functional groups including a carbonyl group, a hydroxy group, and an oxadiazole group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. The carbonyl group could undergo nucleophilic addition reactions, the hydroxy group could participate in acid-base reactions, and the oxadiazole ring could undergo reactions at its nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups like the carbonyl and hydroxy groups .Aplicaciones Científicas De Investigación
Quelación de Iones Metálicos
El grupo hidroxilo en el núcleo de cromona permite la coordinación de iones metálicos. Los investigadores han estudiado su capacidad quelante, particularmente con metales de transición como el cobre y el hierro. La terapia de quelación usando este compuesto puede tener implicaciones en el tratamiento de trastornos de sobrecarga de metales y la prevención de la toxicidad inducida por metales.
En resumen, “8-hidroxi-3-[3-(4-metilfenil)-1,2,4-oxadiazol-5-il]-2H-cromen-2-ona” promete aplicaciones diversas, desde antioxidantes y antiinflamatorios hasta posibles terapias contra el cáncer y neuroprotección. Sus propiedades multifacéticas lo convierten en un tema emocionante de investigación continua. 🌟
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-10-5-7-11(8-6-10)16-19-17(24-20-16)13-9-12-3-2-4-14(21)15(12)23-18(13)22/h2-9,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUPMCDAQCZVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(1-(4-chlorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazine-1-carboxylate](/img/structure/B2556337.png)




![2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride](/img/structure/B2556345.png)
![2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2556349.png)
![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2556350.png)



![4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B2556358.png)

![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2556360.png)
